n-Boc-propargylamine

Descripción general

Descripción

N-Boc-propargylamine is used to prepare triazolobenzylidene-thiazolopyrimidines, which act as CDC25 phosphatase inhibitors . It is also used for the synthesis of beta-glucan polysaccharide analogs .

Molecular Structure Analysis

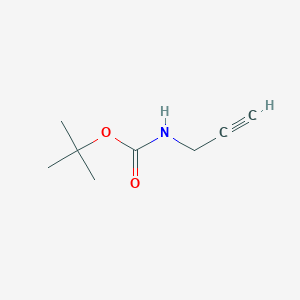

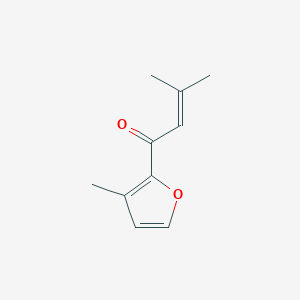

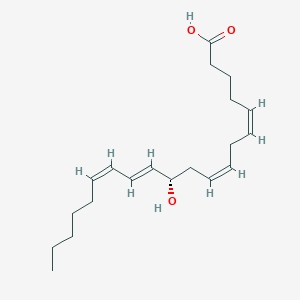

The molecular formula of n-Boc-propargylamine is C8H13NO2 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a pharmacophore used in medicinal chemistry . N-Boc-propargylamine is involved in the Pauson-Khand (PK) reaction of norbornadiene and N-Boc-propargylamine to prepare 4,5-disubstituted cyclopentenones .Physical And Chemical Properties Analysis

N-Boc-propargylamine is a pale yellow low melting solid . Its molecular weight is 155.19 .Aplicaciones Científicas De Investigación

Synthesis of Propargylamine

Scientific Field

Application Summary

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry. They have a large impact as a pharmacophore used in medicinal chemistry .

Methods of Application

One of the straightforward approaches for the synthesis of this class of compound is A3 coupling, a three-component coupling reaction among aldehyde, alkyne (terminal acetylene) and amine .

Results or Outcomes

This method has been successful in synthesizing propargylamines under metal-free conditions .

Preparation of Triazolobenzylidene-thiazolopyrimidines

Scientific Field

Application Summary

N-Boc-propargylamine is used to prepare triazolobenzylidene-thiazolopyrimidines, which act as CDC25 phosphatase inhibitors .

Results or Outcomes

The triazolobenzylidene-thiazolopyrimidines prepared using N-Boc-propargylamine have been found to inhibit CDC25 phosphatase .

Synthesis of Beta-Glucan Polysaccharide Analogs

Scientific Field

Application Summary

N-Boc-propargylamine is used for the synthesis of beta-glucan polysaccharide analogs .

Synthesis of α-alkynyl and α-allyl substituted N-Boc propargylamine

Application Summary

N-Boc-propargylamine is used for the synthesis of α-alkynyl and α-allyl substituted N-Boc propargylamine .

Methods of Application

Organoborane compounds are applied as nucleophiles, for example, alkynyl or allyl boronate are used for the synthesis of α-alkynyl and α-allyl substituted N-Boc propargylamine via alkynylation and allylation of alkynyl substituted N-Boc imines .

Solvent-free synthesis of propargylamines

Scientific Field

Application Summary

Propargylamines are a class of compounds with many pharmaceutical and biological properties. A green approach to synthesize such compounds is very relevant .

Methods of Application

This review describes the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .

Synthesis of Neurodegenerative Disorder Drugs

Application Summary

Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Results or Outcomes

Selegiline is found to have an antiapoptotic function, which makes it useful for symptomatic and neuroprotective treatment .

Safety And Hazards

N-Boc-propargylamine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, not to eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

From the perspective of green and sustainable chemistry, the scientific community should necessarily focus on metal-free techniques which can access a variety of propargylamines . There are only a few reports found in the literature where propargylamines were successfully synthesized under metal-free conditions . This present review article neatly and precisely encompasses the comprehensive study of metal-free protocols in propargylamine synthesis putting forth their mechanisms and other aspects .

Propiedades

IUPAC Name |

tert-butyl N-prop-2-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5-6-9-7(10)11-8(2,3)4/h1H,6H2,2-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPYCWLYGXGJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454171 | |

| Record name | n-boc-propargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Boc-propargylamine | |

CAS RN |

92136-39-5 | |

| Record name | n-boc-propargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)propargylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)